Scientific Field: Materials Science and Engineering
Summary of Application: Nanostructured magnesium carbonate powders with mesoporous structures have been synthesized from carbon dioxide. These materials have high surface area and could be used for adsorbents and capillary transport, in addition to their potential use for carbon capture and sequestration .
Methods of Application: Two synthesis approaches were used to produce mesoporous magnesium carbonates. One method resulted in nonequilibrium crystal structures, with acicular crystals branching bidirectionally from a denser core. The other method used supercritical carbon dioxide for synthesis, producing a hydrated magnesium carbonate .
Results: The first method produced crystals that were a mixture of sulfate and hydrated carbonates. The second method produced a hydrated magnesium carbonate, with a nesquehonite structure, according to X-ray diffraction .
Scientific Field: Inorganic Chemistry
Summary of Application: Magnesium carbonates are being investigated for their potential in carbon capture and utilization/storage. The high availability of Mg precursors and the long-term geological storage of CO2 as magnesite make this a promising solution .
Methods of Application: The precipitation of magnesium carbonates from solutions containing magnesium ions is one method being explored. The formation of dolomite and magnesite, the most thermodynamically stable phases among the respective polymorphs/intermediates, is controlled by slow kinetics and their syntheses at ambient conditions remain a challenge .
Results: Research findings suggest that the high energy barrier for dehydrating the Mg2+·6H2O cations hinders the carbonation of Mg precursors, inducing a preferential formation of the hydrated magnesium carbonates polymorphs .
Summary of Application: Magnesium carbonate powders are essential in the manufacture of basic refractories capable of withstanding extremely high temperatures .
Methods of Application: A novel synthesis route is based on CO2 absorption/sequestration by minerals .
Results: This method produces magnesium carbonate powders that can be used in the manufacture of basic refractories .
Magnesium carbonate, with the chemical formula , is an inorganic salt composed of magnesium and carbonate ions. It appears as a white, odorless powder or crystalline solid and is commonly found in nature as the mineral magnesite. This compound exists in various hydrated forms, including dihydrate, trihydrate, and tetrahydrate, which are significant for commercial applications. Magnesium carbonate is known for its stability in air and is practically insoluble in water but can dissolve in dilute acids with effervescence, producing carbon dioxide gas .
In the context of its use as an antacid, magnesium carbonate works by neutralizing excess stomach acid. When ingested, it reacts with hydrochloric acid (HCl), the primary component of gastric acid, to produce carbon dioxide, water, and magnesium chloride. The carbon dioxide gas creates a physical barrier against stomach acid reflux, while the magnesium chloride solution helps to neutralize remaining acid [].
Magnesium carbonate plays a role in biological systems primarily due to its magnesium content. Magnesium ions are essential for various biochemical processes, including enzyme function, protein synthesis, and muscle contraction. While magnesium carbonate itself is not toxic, excessive intake can lead to gastrointestinal disturbances such as diarrhea . It is often used as a dietary supplement to provide magnesium in a bioavailable form.
Magnesium carbonate can be synthesized through several methods:
Magnesium carbonate has diverse applications across various industries:
Research on the interactions of magnesium carbonate primarily focuses on its effects when ingested or used in formulations:
Several compounds share similarities with magnesium carbonate, particularly in structure and function:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Calcium Carbonate | Commonly found in limestone; used in construction | |
Sodium Bicarbonate | Used as an antacid; reacts vigorously with acids | |
Barium Carbonate | Used in ceramics; less soluble than magnesium carbonate | |
Potassium Carbonate | Used as a fertilizer; soluble in water |
Magnesium carbonate is unique due to its specific applications in health supplements and its role in various industrial processes. Its low solubility compared to sodium bicarbonate makes it particularly useful where controlled release or slower dissolution is desired .
The thermal decomposition of magnesium carbonate represents one of its most fundamental physicochemical properties, with significant implications for industrial applications and geological processes. The decomposition behavior varies substantially among different forms of magnesium carbonate, from the anhydrous mineral magnesite to various hydrated phases [1] [2].
Anhydrous Magnesium Carbonate Decomposition
Anhydrous magnesium carbonate undergoes thermal decomposition according to the reaction:
$$ \text{MgCO}3(s) \rightarrow \text{MgO}(s) + \text{CO}2(g) $$
The decomposition temperature ranges from 350°C to 400°C under standard atmospheric pressure, with complete conversion to magnesium oxide achieved between 700°C and 900°C [2] [3]. The process exhibits an enthalpy change of +118 kilojoules per mole, indicating an endothermic reaction that requires continuous heat input [2] [4]. Research utilizing thermogravimetric analysis demonstrates that the decomposition follows first-order kinetics with an activation energy that varies depending on the crystal structure and particle size [5] [6].
Empirical studies have established that the equilibrium constant for decomposition follows the relationship:
$$ \log K_p = 7.310 - \frac{8500}{T} $$
where temperature is expressed in Kelvin. This relationship indicates that complete decomposition occurs at approximately 890°C when the partial pressure of carbon dioxide equals one atmosphere [3]. Under elevated pressure conditions, the decomposition temperature increases significantly, with magnesium carbonate remaining stable at 800°C under three gigapascals pressure [7].
Hydrated Magnesium Carbonate Decomposition
Hydrated forms of magnesium carbonate exhibit multi-stage decomposition processes due to the sequential loss of water molecules and carbonate decomposition. Nesquehonite, the trihydrate form, demonstrates a complex decomposition pathway beginning at 52°C and proceeding through intermediate phases [4] [8]. Thermogravimetric differential thermal analysis reveals that nesquehonite initially loses water molecules between 157°C and 179°C, followed by carbonate decomposition at higher temperatures [2].
Basic magnesium carbonate with the composition 4MgCO3·Mg(OH)2·H2O shows distinctive two-stage decomposition kinetics. The first stage involves dehydration reactions at temperatures between 174°C and 321°C, while the second stage encompasses complete decomposition of carbonate groups at approximately 520°C [1] [9]. Kinetic analysis using the Coats-Redfern equation and Malek method indicates that the mechanism functions for the two stages are D3 and A1.5, respectively, corresponding to three-dimensional diffusion and nucleation-controlled processes [6].
Thermodynamic Parameters
The thermodynamic properties governing thermal decomposition have been extensively characterized through calorimetric and spectroscopic methods. Standard enthalpy of formation for anhydrous magnesium carbonate equals -1113 kilojoules per mole, while the standard entropy measures 65.7 joules per mole per Kelvin at 298 Kelvin [2] [10]. Heat capacity under constant pressure conditions equals 75.6 joules per mole per Kelvin, indicating moderate thermal energy storage capacity [2] [10].
Form | Decomposition Temperature (°C) | Complete Decomposition (°C) | Decomposition Products |
---|---|---|---|
Anhydrous MgCO3 | 350-400 | 700-900 | MgO + CO2 |
MgCO3·3H2O (Nesquehonite) | 52-165 | 115 | Magnesite + water |
Basic MgCO3 (4MgCO3·Mg(OH)2·H2O) | 174-321 | 520 | MgO + CO2 + H2O |
Pressure Effects on Decomposition
High-pressure studies reveal that magnesium carbonate decomposition behavior changes dramatically under elevated pressure conditions. Research using high-pressure differential thermal analysis demonstrates that the decomposition temperature increases linearly with applied pressure [11]. At pressures exceeding one gigapascal, the decomposition reaction shifts toward higher temperatures, with enthalpy and entropy values deviating from standard conditions [11].
The pressure dependence of decomposition follows thermodynamic relationships that account for volume changes during the reaction. Since carbon dioxide gas occupies significantly more volume than the solid reactant, increased pressure suppresses decomposition according to Le Chatelier's principle. Experimental measurements indicate that decomposition temperatures can exceed 1000°C under pressures of three gigapascals [7].
The solubility characteristics of magnesium carbonate in various aqueous systems represent critical parameters for understanding its behavior in natural and industrial environments. Unlike many alkali metal carbonates, magnesium carbonate exhibits extremely limited solubility in pure water while demonstrating enhanced dissolution in acidic and specific ionic solutions [12] [13].
Aqueous Solubility Characteristics
Magnesium carbonate demonstrates minimal solubility in pure water, with experimental measurements indicating a solubility of 0.0139 grams per 100 milliliters at 25°C [12] [14]. This extremely low solubility results from the high lattice energy of the magnesium carbonate crystal structure, which requires substantial energy to separate magnesium cations and carbonate anions in aqueous solution [15]. The solubility product constant (Ksp) for magnesium carbonate at standard conditions equals approximately 3.5 × 10⁻⁸, confirming its classification as a sparingly soluble compound [16].
Temperature effects on aqueous solubility follow an inverse relationship, with solubility decreasing from approximately 0.01 grams per 100 milliliters at 0°C to 0.00603 grams per 100 milliliters at 60°C [14]. This unusual temperature dependence contrasts with most ionic compounds and reflects the exothermic nature of the dissolution process combined with the release of carbon dioxide gas at elevated temperatures [14].
Carbon dioxide pressure significantly influences magnesium carbonate solubility in aqueous solutions. Under elevated carbon dioxide partial pressures, solubility increases substantially due to the formation of soluble magnesium bicarbonate according to the reaction:
$$ \text{MgCO}3(s) + \text{CO}2(g) + \text{H}2\text{O}(l) \rightarrow \text{Mg}(\text{HCO}3)_2(aq) $$
Experimental data demonstrate that solubility can reach 8.58 grams per 100 grams of solution at 0°C under carbon dioxide pressures of 3445 kilopascals [14].
Acidic Media Dissolution
Magnesium carbonate exhibits dramatically enhanced solubility in acidic solutions due to protonation of carbonate ions and subsequent carbon dioxide evolution. The dissolution mechanism in hydrochloric acid follows the reaction:
$$ \text{MgCO}3(s) + 2\text{HCl}(aq) \rightarrow \text{MgCl}2(aq) + \text{CO}2(g) + \text{H}2\text{O}(l) $$
This reaction proceeds with vigorous effervescence due to rapid carbon dioxide gas evolution [2] [13]. Similar reactions occur with sulfuric acid and other strong acids, producing the corresponding magnesium salts. The dissolution rate in acidic media depends on acid concentration, temperature, and particle size, with higher acid concentrations and elevated temperatures accelerating the dissolution process [13].
Research using dissolution kinetics studies indicates that the reaction follows first-order kinetics with respect to magnesium carbonate surface area and acid concentration. The activation energy for dissolution in hydrochloric acid ranges from 15 to 25 kilojoules per mole, suggesting that the process involves surface-controlled reactions rather than diffusion-limited mechanisms [13].
Ammonium Salt Solutions
Magnesium carbonate demonstrates enhanced solubility in ammonium salt solutions due to complex formation and pH buffering effects. Ammonium chloride and ammonium sulfate solutions can dissolve significantly more magnesium carbonate than pure water [17] [18]. This increased solubility results from the formation of soluble magnesium-ammonium complexes and the buffering capacity of ammonium ions, which maintain optimal pH conditions for dissolution [17].
Conditions | Solubility | Notes |
---|---|---|
Pure water (25°C) | 0.0139 g/100 mL | Practically insoluble |
Water at 0°C | ~0.01 g/100 mL | Very low solubility |
Water at 60°C | 0.00603 g/100 mL | Decreased with temperature |
Acidic solutions | Readily soluble | Reacts with effervescence |
Ammonium salt solutions | Soluble | Enhanced solubility |
Ethanol | Insoluble | No dissolution |
Acetone | Insoluble | No dissolution |
Molecular Dynamics of Dissolution
First-principles molecular dynamics simulations provide detailed insights into the hydration and dissolution mechanisms of magnesium carbonate [19]. These studies reveal that magnesium ions in aqueous solution prefer coordination with four water molecules in the first hydration shell, forming stable Mgη1-CO34 complexes [19]. The dissolution process involves sequential breaking of magnesium-oxygen bonds in the crystal lattice, followed by hydration of the released ions.
Computational studies indicate that the energy barrier for carbonate ion attachment to magnesium surfaces equals approximately 0.22 electron volts, consistent with experimental observations of relatively slow dissolution kinetics in neutral aqueous solutions [20]. The diffusion constants of hydroxide ions in water layers formed on magnesium carbonate surfaces show anisotropic and heterogeneous behavior, reflecting the complex interplay between surface chemistry and solution dynamics [20].
Organic Solvent Behavior
Magnesium carbonate exhibits complete insolubility in organic solvents including ethanol, acetone, and liquid ammonia [15] [18] [14]. This behavior reflects the ionic character of the compound and the inability of organic solvents to provide sufficient solvation energy to overcome the crystal lattice energy. The lack of solubility in organic media limits the use of magnesium carbonate in non-aqueous chemical processes but enhances its stability in organic matrices for composite materials applications [18].
The surface chemistry of magnesium carbonate encompasses a complex array of interactions that determine its adsorption properties, catalytic behavior, and performance in various technological applications. Surface area, pore structure, and chemical reactivity vary significantly among different morphological forms, ranging from conventional crystalline powders to advanced mesoporous materials [21].
Conventional Surface Properties
Standard magnesium carbonate exhibits specific surface areas ranging from 11 to 18.2 square meters per gram, depending on preparation method and particle size distribution. Heavy magnesium carbonate typically displays surface areas around 17 square meters per gram, while light magnesium carbonate can achieve values up to 45 square meters per gram due to smaller particle sizes and increased porosity. These relatively modest surface areas reflect the dense crystal structure and limited internal porosity of conventional magnesium carbonate materials.
Scanning electron microscopy analysis reveals that basic magnesium carbonate adopts characteristic sheet-like morphologies with diameters ranging from 0.1 to 1.0 micrometers [1] [6]. These plate-shaped structures contribute to enhanced oil absorption properties, with values reaching 116 to 124 milliliters per 100 grams, making the material useful in cosmetic and industrial applications requiring moisture control.
Mesoporous Magnesium Carbonate
Mesoporous magnesium carbonate represents a revolutionary advancement in surface area engineering, achieving specific surface areas up to 800 square meters per gram—the highest value ever measured for an alkaline earth metal carbonate [21]. This exceptional surface area results from a unique synthesis approach that utilizes expanding carbon dioxide gas during formation, creating a three-dimensional network of interconnected pores without requiring templating molecules.
The pore structure of mesoporous magnesium carbonate can be precisely controlled through synthesis conditions, with average pore sizes tunable within the mesoporous range of 2 to 50 nanometers. All reported forms remain anhydrous and exhibit amorphous character in X-ray diffraction analysis, indicating highly disordered but structurally stable arrangements. The high surface area combined with controlled porosity makes mesoporous magnesium carbonate exceptionally effective for adsorption applications.
Carbon Dioxide Adsorption
Carbon dioxide adsorption represents one of the most significant applications of magnesium carbonate surface chemistry. Conventional magnesium carbonate exhibits limited carbon dioxide uptake capacity, but mesoporous forms demonstrate substantial improvements. Pure mesoporous magnesium carbonate achieves carbon dioxide uptake of approximately 1.5 millimoles per gram at 101 kilopascals and 0°C, while nitrogen uptake under identical conditions remains below 0.1 millimoles per gram, indicating excellent selectivity.
Research into carbon dioxide adsorption mechanisms reveals three distinct types of interactions with magnesium oxide surfaces derived from carbonate decomposition. Physical adsorption occurs rapidly at low temperatures, followed by slow chemisorption involving bidentate carbonate ion formation, and finally slower chemisorption producing carbonate ions similar to bulk magnesium carbonate. These multiple adsorption modes provide both rapid initial uptake and stable long-term storage capacity.
Enhancement strategies using chemical additives significantly improve carbon dioxide adsorption performance. Incorporation of 5 weight percent potassium carbonate into mesoporous magnesium carbonate increases carbon dioxide uptake to over 3.2 millimoles per gram while enhancing selectivity to values exceeding 150 for 15 percent carbon dioxide in nitrogen mixtures. Aluminum-based additives including aluminum nitrate and aluminum oxide also demonstrate positive effects on both capacity and selectivity.
Metal Ion Adsorption
Mesoporous magnesium carbonate exhibits exceptional capabilities for heavy metal ion removal from aqueous solutions. Experimental studies demonstrate that mesoporous materials can adsorb copper ions until initial concentrations reach 750 milligrams per liter, with uptake capacities significantly higher than conventional magnesium carbonate. For cobalt ions, mesoporous magnesium carbonate successfully removes all metal ions at initial concentrations up to 500 milligrams per liter, while conventional materials show no measurable adsorption.
The enhanced metal ion adsorption results from the combination of high surface area, appropriate pore sizes for ion accessibility, and surface chemical groups that facilitate metal binding. Adsorption mechanisms involve electrostatic interactions, surface complexation with hydroxyl groups, and ion exchange with magnesium sites. The maximum adsorption capacity for uranium reaches 370 milligrams per gram using basic magnesium carbonate coatings, demonstrating potential for radioactive waste treatment applications.
Material Type | Specific Surface Area (m²/g) | Pore Structure | CO2 Adsorption Capacity |
---|---|---|---|
Standard MgCO3 | 11-18.2 | Low porosity | Low |
Mesoporous MgCO3 (MMC) | 800 | Mesoporous (2-50 nm) | 1.5 mmol/g |
Heavy MgCO3 | 17 | Granular | Not specified |
Light MgCO3 | 45 | Powder | Not specified |
MMC with 5% K2CO3 | Enhanced | Modified mesoporous | 3.2 mmol/g |
Surface Modification and Functionalization
Chemical modification of magnesium carbonate surfaces enables tailored adsorption properties for specific applications. Sodium dodecyl sulfonate modification of flower-like magnesium silicate composites increases specific surface area and enhances both copper and chromium adsorption capacities to over 200 milligrams per gram. The modification introduces sulfonic acid groups that provide additional binding sites for metal cations while maintaining the hierarchical pore structure necessary for efficient mass transport.
Surface chemistry characterization using infrared spectroscopy reveals that adsorbed carbon dioxide on magnesium oxide surfaces produces distinct vibration modes corresponding to different bonding configurations. Linear and bidentate carbonate species exhibit characteristic frequencies that enable monitoring of adsorption mechanisms and optimization of surface treatments. These spectroscopic signatures provide valuable tools for designing improved adsorbent materials.
Regeneration and Cycling Performance
Practical applications of magnesium carbonate adsorbents require effective regeneration strategies to maintain performance through multiple adsorption-desorption cycles. Vacuum swing adsorption demonstrates that carbon dioxide uptake on mesoporous magnesium carbonate decreases after each cycle, but heat regeneration at temperatures up to 250°C for 10 minutes can recover most of the lost capacity. This thermal regeneration approach proves more effective than pressure-based methods for maintaining long-term adsorbent performance.
Temperature swing adsorption processes show particular promise for carbon dioxide capture applications using modified mesoporous magnesium carbonate. The combination of moderate regeneration temperatures and high selectivity makes these materials competitive with conventional amine-based sorbents while offering improved stability and lower environmental impact. Continued development of surface modification strategies and regeneration protocols will enhance the practical viability of magnesium carbonate-based adsorption technologies.
The mechanical behavior of magnesium carbonate under extreme conditions of pressure, temperature, and stress represents a critical aspect of its performance in demanding applications. From geological processes in the Earth's interior to high-temperature industrial operations, understanding how magnesium carbonate responds to extreme environments provides essential insights for both scientific understanding and technological development.
High-Pressure Structural Behavior
Magnesium carbonate exhibits remarkable structural stability under extreme pressure conditions, with the mineral magnesite maintaining its calcite-type structure well into the gigapascal range. High-pressure crystallographic studies reveal that the bulk modulus of anhydrous magnesium carbonate equals 117 gigapascals at room temperature, indicating substantial resistance to compression. This value places magnesium carbonate among the more mechanically robust carbonate minerals, though significantly lower than oxide ceramics.
Compression behavior shows strong anisotropy, with the crystallographic a-axis being more than twice as compressible as the c-axis for given compositions. This anisotropic response reflects the layered nature of the carbonate structure and the directional bonding between magnesium ions and carbonate groups. The temperature derivative of the bulk modulus equals -0.026 gigapascals per Kelvin, indicating that compression resistance decreases with increasing temperature.
Advanced synchrotron X-ray diffraction studies under extreme conditions reveal two distinct high-pressure phase transitions in hydrated magnesium carbonate. Nesquehonite undergoes the first transition at 2.4 gigapascals and a second transition at 4.0 gigapascals at ambient temperature. These transitions involve structural rearrangements of the magnesium coordination environment and tilting of carbonate groups while maintaining the overall hydrated carbonate framework.
The first high-pressure phase exhibits minor structural modifications including slight tilting of carbonate groups and increased irregularity in magnesium-oxygen octahedra. The second high-pressure phase demonstrates more dramatic structural changes, with magnesium coordination increasing from six to seven while maintaining chain-like topology. Both phase transitions are fully reversible upon pressure release, indicating that the structural modifications do not involve bond breaking or permanent deformation.
Thermal Mechanical Properties
Mechanical properties of magnesium carbonate-based materials show complex temperature dependencies that reflect competing effects of thermal expansion, phase transitions, and chemical decomposition. Reactive magnesium oxide cement composites containing magnesium carbonate demonstrate compressive strengths ranging from 10 to 70 megapascals depending on curing conditions and temperature exposure.
Ambient-cured samples exhibit strength increases from 10 to 30 megapascals when heated to 200°C, attributed to enhanced hydration of remaining magnesium oxide. This strength enhancement results from the formation of additional binding phases that improve interparticle cohesion. However, temperatures exceeding 400°C cause dramatic strength reduction to 5-8 megapascals due to dehydroxylation of brucite and decomposition of hydrated magnesium carbonates.
Carbonated samples display more stable mechanical performance, maintaining approximately 56 megapascals compressive strength between 100°C and 300°C. This stability results from the protective effect of hydrated magnesium carbonates that form barriers around brucite crystals and inhibit thermal decomposition. The formation of artinite from nesquehonite and hydromagnesite contributes to maintained mechanical integrity at elevated temperatures.
Extreme Environment Performance
Research into magnesium carbonate behavior under combined high pressure and high temperature conditions reveals complex stability relationships relevant to geological and industrial applications. Studies extending to 148 gigapascals pressure and 3600 Kelvin temperature demonstrate that magnesium carbonate maintains structural integrity far beyond normal industrial conditions. These extreme condition studies provide insights into carbon cycling in planetary interiors and the design of materials for extreme environment applications.
The decomposition behavior under high pressure follows different pathways compared to atmospheric pressure conditions. At pressures exceeding 50 gigapascals, decomposition temperatures increase substantially, with magnesium carbonate remaining stable at temperatures that would cause rapid decomposition under normal pressure. This pressure-induced stabilization results from the reduced volume of solid decomposition products compared to the carbonate plus carbon dioxide gas system.
Dense polymorphs of hydrated magnesium carbonate formed under extreme conditions exhibit enhanced mechanical properties compared to ambient pressure phases. The high-pressure phases maintain structural integrity and demonstrate improved resistance to mechanical deformation while preserving the essential chemical functionality of the carbonate groups. These findings suggest potential pathways for developing enhanced materials through controlled high-pressure synthesis.
Property | Value/Range | Conditions | Notes |
---|---|---|---|
Bulk Modulus (GPa) | 117 (anhydrous) | Room temperature | Similar to other carbonates |
Density (g/cm³) | 2.96-3.05 | Standard conditions | Lower than metal oxides |
Compressive Strength (MPa) | Variable (5-70 MPa in composites) | In cementitious composites | Enhanced in composites |
Melting Point (°C) | 990 | Standard pressure | Decomposes before melting |
High Pressure Transitions | 2.4 GPa (HP1), 4.0 GPa (HP2) | Room temperature compression | Reversible phase changes |
Crystal System | Trigonal (R-3c) | Ambient conditions | Calcite-type structure |
Composite Material Applications
The incorporation of magnesium carbonate into composite materials significantly influences mechanical performance under extreme conditions. Concrete composites containing up to 25 percent magnesium carbonate replacement show optimal compressive strength enhancement at 10-15 percent replacement levels, reaching maximum values near 42.3 megapascals. This enhancement results from improved particle packing, pozzolanic reactions, and the formation of additional binding phases during curing.
Flexural strength optimization occurs at higher replacement levels of 20-25 percent magnesium carbonate, indicating different mechanisms governing tensile versus compressive failure modes. The magnesium carbonate particles act as nucleation sites for cement hydration products while contributing to the formation of additional calcium and magnesium silicate hydrate phases. These complex hydration reactions produce composite materials with enhanced durability and mechanical performance under service conditions.
Carbon dioxide curing of magnesium carbonate-containing composites provides additional mechanical enhancement through controlled carbonation reactions. The carbonation process forms dense networks of calcium and magnesium carbonate phases that improve interparticle bonding and reduce porosity. This approach offers dual benefits of mechanical enhancement and carbon dioxide sequestration, making it attractive for sustainable construction materials.
Extreme Temperature Stability
High-temperature mechanical performance reveals the complex interplay between thermal effects and chemical stability in magnesium carbonate systems. Magnesium oxide cement composites demonstrate enhanced performance at 50°C due to accelerated formation of brucite and improved carbonation kinetics. The formation of dense hydrated magnesium carbonate layers contributes to improved mechanical properties while providing thermal protection for underlying phases.
Temperature-induced phase transitions in hydrated magnesium carbonates influence mechanical properties through volume changes and structural rearrangements. The transition from nesquehonite to less hydrated phases at 115°C involves volume reduction that can contribute to microcracking in composite systems. However, the formation of more stable carbonate phases can compensate for these effects through improved crystalline bonding.